Cas no 1859876-21-3 (2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid)
![2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1859876-21-3x500.png)
2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1859876-21-3
- EN300-1450117
- 2-chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid
- 2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid
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- インチ: 1S/C10H10ClN3O2/c1-3-4-6(2)12-8-5-7(9(15)16)13-10(11)14-8/h1,5-6H,4H2,2H3,(H,15,16)(H,12,13,14)
- InChIKey: PTQRAZUDTRHNDU-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC(C(=O)O)=CC(=N1)NC(C)CC#C
計算された属性
- せいみつぶんしりょう: 239.0461543g/mol
- どういたいしつりょう: 239.0461543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 75.1Ų
2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1450117-0.1g |
2-chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid |
1859876-21-3 | 0.1g |
$1244.0 | 2023-05-23 | ||
Enamine | EN300-1450117-0.5g |
2-chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid |
1859876-21-3 | 0.5g |
$1357.0 | 2023-05-23 | ||
Enamine | EN300-1450117-0.25g |
2-chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid |
1859876-21-3 | 0.25g |
$1300.0 | 2023-05-23 | ||
Enamine | EN300-1450117-50mg |
2-chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid |
1859876-21-3 | 50mg |
$888.0 | 2023-09-29 | ||
Enamine | EN300-1450117-100mg |
2-chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid |
1859876-21-3 | 100mg |
$930.0 | 2023-09-29 | ||
Enamine | EN300-1450117-5000mg |
2-chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid |
1859876-21-3 | 5000mg |
$3065.0 | 2023-09-29 | ||
Enamine | EN300-1450117-0.05g |
2-chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid |
1859876-21-3 | 0.05g |
$1188.0 | 2023-05-23 | ||
Enamine | EN300-1450117-5.0g |
2-chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid |
1859876-21-3 | 5g |
$4102.0 | 2023-05-23 | ||
Enamine | EN300-1450117-2500mg |
2-chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid |
1859876-21-3 | 2500mg |
$2071.0 | 2023-09-29 | ||
Enamine | EN300-1450117-250mg |
2-chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid |
1859876-21-3 | 250mg |
$972.0 | 2023-09-29 |
2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acidに関する追加情報
2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid (CAS No. 1859876-21-3): An Overview of a Promising Compound in Medicinal Chemistry
2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid (CAS No. 1859876-21-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its pyrimidine core and functional groups, has been the subject of extensive research, particularly in the areas of drug discovery and development.
The pyrimidine scaffold is a fundamental building block in many biologically active molecules, including nucleosides, nucleotides, and various pharmaceutical agents. The presence of a chloro substituent at the 2-position and a (pent-4-yn-2-yl)amino group at the 6-position imparts specific chemical properties that make this compound an attractive candidate for further investigation. These functional groups not only enhance the compound's solubility and bioavailability but also contribute to its binding affinity and selectivity towards specific biological targets.
Recent studies have highlighted the potential of 2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid as an inhibitor of key enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases. The ability to selectively target these kinases without affecting other essential cellular processes makes this compound a promising lead for the development of new therapeutic agents.
In addition to its enzymatic inhibition properties, 2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid has shown potential as an antiviral agent. Studies have indicated that this compound can effectively inhibit the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interference with viral RNA synthesis, thereby reducing viral load and mitigating disease severity. This dual functionality—enzyme inhibition and antiviral activity—positions the compound as a versatile candidate for further preclinical and clinical evaluation.
The pharmacokinetic profile of 2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid has also been extensively studied. Preclinical data suggest that the compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties, making it suitable for oral administration. Its stability under physiological conditions and low toxicity profile further support its potential as a drug candidate. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues while minimizing adverse effects.
One of the key challenges in drug development is optimizing the balance between efficacy and safety. In this context, 2-Chloro-6-[(pent-4-yinyl)amino]pyrimidine-4-carboxylic acid has shown promising results in preclinical models. Animal studies have demonstrated that the compound can effectively reduce tumor growth and inflammation without causing significant toxicity or side effects. These findings provide a strong foundation for advancing the compound into clinical trials.
The structural flexibility of 2-Chloro-6-[(pent-4-yinyl)amino]pyrimidine-4-carboxylic acid also allows for chemical modifications to enhance its therapeutic potential. Researchers have explored various derivatives by introducing different substituents at various positions on the pyrimidine ring or modifying the alkyne group. These modifications have led to compounds with improved pharmacological properties, such as increased potency, enhanced selectivity, and better pharmacokinetic profiles.
In conclusion, 2-Chloro-6-[(pent-4-yinyl)amino]pyrimidine-4-carboxylic acid (CAS No. 1859876-21-3) represents a promising lead compound in medicinal chemistry with diverse therapeutic applications. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for further development as a potential drug candidate. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its therapeutic potential, paving the way for future clinical applications.
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